molecular formula C13H18N4O2S B1392604 {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine CAS No. 1243048-49-8

{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine

Cat. No. B1392604
CAS RN: 1243048-49-8
M. Wt: 294.38 g/mol
InChI Key: VXEQZEXRICLHFC-UHFFFAOYSA-N
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Description

The compound “{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis process for “{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine” is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine” is characterized by a pyrrolidine ring, a benzimidazole ring, and an ethylamine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Comprehensive Analysis of {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine Applications

Pharmaceutical Research: Benzimidazole derivatives are known for their wide range of pharmaceutical applications. They exhibit properties that make them suitable as anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics . Given the structural complexity of {2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine, it may be researched for similar medicinal properties.

Materials Chemistry: These compounds have been used in materials chemistry due to their unique properties that contribute to the development of new materials with specific characteristics .

Electronics and Technology: In electronics, benzimidazole derivatives can be integral in the creation of innovative electronic devices, potentially influencing conductivity and resistance properties .

Dyes and Pigments: Benzimidazole derivatives are important intermediates in the synthesis of dyes and pigments, suggesting potential research applications in coloration technologies .

Agriculture: The agricultural industry could benefit from research into benzimidazole derivatives for their potential use in pesticides or growth regulators .

Chemosensing: These compounds have applications in chemosensing due to their ability to bind selectively and sensitively to specific substances .

Fluorescence Applications: Benzimidazole derivatives are used in fluorescence applications, which could include research into imaging techniques or the development of fluorescent probes .

Corrosion Science: In corrosion science, these compounds can be studied for their potential as corrosion inhibitors or coatings to protect metals and alloys .

Future Directions

The future directions for research on “{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine” and similar compounds could involve further exploration of the pyrrolidine scaffold in drug discovery . This could include investigating the influence of different substituents and stereoisomers on biological activity .

properties

IUPAC Name

2-(5-pyrrolidin-1-ylsulfonylbenzimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c14-5-8-16-10-15-12-9-11(3-4-13(12)16)20(18,19)17-6-1-2-7-17/h3-4,9-10H,1-2,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEQZEXRICLHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C=N3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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